N-(3-fluoro-4-methylphenyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is an anilide.
Scientific Research Applications
Antitumor Activity
N-(3-fluoro-4-methylphenyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide and its derivatives have been researched for their potential antitumor activity. Compounds with similar structures have shown significant cytotoxicity in vitro against various tumor cell lines and potent antitumor activity in vivo, particularly against human carcinomas (Naito et al., 2005).
Metabolic Studies
This compound has also been a subject of metabolic studies, particularly in the context of antineoplastic tyrosine kinase inhibitors. For instance, flumatinib, a related compound, showed that its main metabolites in humans were products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Chemical Synthesis and Modification
Research has been conducted on the synthesis of related chemical structures for different potential medical applications. These studies focus on creating and analyzing novel derivatives to understand their properties and potential therapeutic uses (Gil et al., 1997).
Neurological Applications
Compounds with a similar structure have been used in neurological studies, such as examining serotonin receptors in Alzheimer's disease patients. These compounds can act as molecular imaging probes in positron emission tomography (PET) scans to assess receptor densities in the brain (Kepe et al., 2006).
Drug Interaction and Pharmacokinetic Studies
The compound's derivatives have been part of pharmacokinetic studies to understand their absorption, distribution, metabolism, and elimination in various species, including humans. These studies are crucial for determining the safety and efficacy of potential pharmaceutical agents (Miraglia et al., 2010).
Properties
Molecular Formula |
C17H19FN4O |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19FN4O/c1-12-5-6-14(10-15(12)18)21-16(23)13-4-2-9-22(11-13)17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11H2,1H3,(H,21,23) |
InChI Key |
XFYWTKXMRZBBIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=CC=N3)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=CC=N3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.